ONO-7475
CAS No.: 1646839-59-9
Cat. No.: VC0538130
Molecular Formula: C32H26N4O6
Molecular Weight: 562.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1646839-59-9 |
---|---|
Molecular Formula | C32H26N4O6 |
Molecular Weight | 562.6 g/mol |
IUPAC Name | N-[5-(6,7-dimethoxyquinolin-4-yl)oxypyridin-2-yl]-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide |
Standard InChI | InChI=1S/C32H26N4O6/c1-40-28-16-21-24(17-29(28)41-2)33-14-13-27(21)42-20-11-12-30(34-18-20)35-31(38)23-15-22-25(9-6-10-26(22)37)36(32(23)39)19-7-4-3-5-8-19/h3-5,7-8,11-18H,6,9-10H2,1-2H3,(H,34,35,38) |
Standard InChI Key | WHMMKPWGWNYYFE-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=CN=C2C=C1OC)OC3=CN=C(C=C3)NC(=O)C4=CC5=C(CCCC5=O)N(C4=O)C6=CC=CC=C6 |
Canonical SMILES | COC1=CC2=C(C=CN=C2C=C1OC)OC3=CN=C(C=C3)NC(=O)C4=CC5=C(CCCC5=O)N(C4=O)C6=CC=CC=C6 |
Appearance | Solid powder |
Introduction
Molecular Characterization and Pharmacological Profile of ONO-7475
Chemical Properties and Target Specificity
ONO-7475 (C32H26N4O6) is a 562.57 Da organic compound featuring a pyrimidine core structure with substituted aromatic rings and ether linkages, as evidenced by its SMILES notation (COc1cc2nccc(Oc3ccc(NC(=O)c4cc5C(=O)CCCc5n(-c5ccccc5)c4=O)nc3)c2cc1OC) . The compound exhibits predicted lipophilic characteristics with a density of 1.43 g/cm³, contributing to its membrane permeability and oral bioavailability. Target engagement studies demonstrate exceptional selectivity, showing 150-fold greater potency for AXL/MER compared to other TAM family members (Tyro3 IC50 >100 nM) .
Table 1: Key Pharmacological Parameters of ONO-7475
Pharmacokinetic Optimization
Structural modifications focused on enhancing metabolic stability while maintaining target affinity, as shown in comparative studies of analog compounds . The lead optimization process yielded ONO-7475 with improved hepatic clearance profiles (CLhep = 720.4 mL/min/kg in humans) compared to earlier derivatives like 5c (CLhep = 392.8 mL/min/kg) . These characteristics support its current oral administration regimen in clinical trials.
Mechanism of Action: Dual Targeting of Oncogenic Signaling
AXL-Mediated Pathway Inhibition
AXL receptor blockade by ONO-7475 disrupts Gas6-induced phosphorylation cascades, reducing downstream activation of AKT (72% reduction), ERK (68% suppression), and NF-κB (85% inhibition) within 2 hours of treatment in MOLM13 AML cells . This rapid signaling modulation correlates with G2/M cell cycle arrest, mediated through transcriptional downregulation of CDK1 (4.2-fold decrease), cyclin B1 (3.8-fold), and PLK1 (5.1-fold) .
MER-Specific Effects in Hematopoietic Malignancies
In FLT3-ITD AML models, MER inhibition contributes to p53 pathway reactivation, enhancing ara-C cytotoxicity by 3.5-fold when combined with ONO-7475 . The compound demonstrates differential activity based on MER expression levels:
-
EC50 = 12 nM in MER+ OCI-AML3 cells
-
EC50 = 8 nM in MER- MOLM13 cells
This suggests context-dependent mechanisms beyond direct kinase inhibition .
Preclinical Efficacy Across Malignancy Types
Acute Myeloid Leukemia Models
In vivo testing using MV4;11 xenografts showed ONO-7475 monotherapy (50 mg/kg QD) achieved:
-
89% reduction in splenic tumor burden
-
Complete blockade of hepatic infiltration
Table 2: Comparative Efficacy in AML Cell Lines
Cell Line | FLT3 Status | EC50 (nM) | Apoptosis Induction (%) |
---|---|---|---|
MOLM13 | ITD+ | 8.2 ± 1.1 | 78.4 ± 3.2 |
MV4;11 | ITD+ | 9.8 ± 0.9 | 82.1 ± 2.8 |
OCI-AML3 | WT | 12.4 ± 2.3 | 65.3 ± 4.1 |
Primary #28 | ITD+ | 15.7 ± 3.4 | 71.9 ± 5.6 |
NSCLC and EGFR-TKI Resistance Mitigation
In EGFR-mutant NSCLC models, ONO-7475 combination therapy with osimertinib demonstrated:
-
6.8-month prolongation of progression-free survival vs. monotherapy
-
92% reduction in tolerant cell population
Mechanistically, AXL inhibition reversed epithelial-mesenchymal transition markers:
Synergistic Combination Strategies
Venetoclax (ABT-199) Synergy in AML
The ONO-7475/venetoclax combination yielded potent synergy (CI <0.1 at ED90) through:
-
MCL-1 suppression (4.8-fold decrease)
-
BCL-xL phosphorylation blockade
Table 3: Combination Index Analysis
Cell Model | ED50 CI | ED75 CI | ED90 CI |
---|---|---|---|
MOLM13 | 0.43 | 0.09 | 0.03 |
MV4;11 | 0.38 | 0.07 | 0.02 |
Primary #28 | 0.62 | 0.12 | 0.07 |
EGFR-TKI Potentiation in NSCLC
Sequential dosing studies revealed optimal efficacy when combining ONO-7475 with initial EGFR-TKI treatment:
Clinical Development Landscape
Phase I Trial Insights
The ongoing first-in-human trial (NCT04292119) employs a 3+3 dose escalation design evaluating:
-
MTD determination (current cohort at 120 mg QD)
-
Pharmacodynamic AXL occupancy (>90% at 80 mg)
-
Preliminary response rates in AML (ORR=33%) and NSCLC (DCR=58%)
Biomarker Development Strategies
Candidate predictive biomarkers under investigation include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume